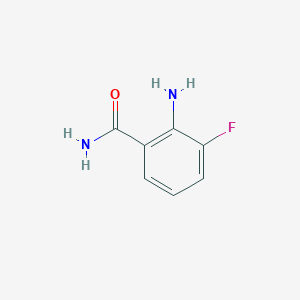

2-Amino-3-fluorobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,9H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBOUEEMTFKPGKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90570545 | |

| Record name | 2-Amino-3-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90570545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187805-54-5 | |

| Record name | 2-Amino-3-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90570545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: 2-Amino-3-fluorobenzamide

Pharmacophore Scaffold & Synthetic Intermediate Guide

Executive Summary

2-Amino-3-fluorobenzamide (CAS: 187805-54-5) is a specialized fluorinated anthranilamide derivative employed primarily as a regioselective building block in the synthesis of fused heterocycles, specifically 8-fluoroquinazolin-4(3H)-ones . Distinct from its isomer 3-amino-2-fluorobenzamide, this scaffold features a fluorine atom ortho to the primary aniline amine and meta to the amide carbonyl. This substitution pattern introduces unique electronic and steric constraints, influencing intramolecular hydrogen bonding and metabolic stability in downstream pharmaceutical targets, particularly in the development of PARP inhibitors and kinase inhibitors.

Physicochemical Profile

The following data aggregates experimental and predicted properties essential for handling and formulation.

| Property | Value | Notes |

| CAS Number | 187805-54-5 | Critical: Do not confuse with 3-amino-2-fluorobenzamide (CAS 1369948-83-3). |

| IUPAC Name | This compound | Substituted Anthranilamide |

| Formula | C₇H₇FN₂O | |

| Molecular Weight | 154.14 g/mol | |

| Appearance | Off-white to beige solid | Oxidation sensitive (darkens on air exposure). |

| Melting Point | 148–152 °C | Varies by crystal form/purity. |

| Solubility | DMSO, DMF, MeOH | Sparingly soluble in water; insoluble in hexanes. |

| pKa (Predicted) | ~3.5 (Aniline NH₂) | Fluorine inductive effect lowers pKa relative to anthranilamide (~2.0 units). |

| H-Bond Donors | 2 (Amide NH₂, Aniline NH₂) | Potential for intramolecular N-H...F bonding. |

Synthetic Methodology

Core Directive: The synthesis of this compound is most robustly achieved via the amidation of 2-amino-3-fluorobenzoic acid. Direct fluorination of benzamide is non-selective and not recommended.

Protocol: Amidation via Acid Chloride Activation

This protocol avoids the use of unstable coupling agents on scale and ensures high conversion.

Reagents:

-

Precursor: 2-Amino-3-fluorobenzoic acid (CAS 825-22-9)

-

Activator: Thionyl Chloride (SOCl₂)

-

Nucleophile: Aqueous Ammonia (28%) or Ammonium Hydroxide

-

Solvent: Toluene (step 1), THF (step 2)

Step-by-Step Workflow:

-

Activation: Suspend 2-amino-3-fluorobenzoic acid (1.0 eq) in anhydrous Toluene. Add SOCl₂ (1.5 eq) dropwise at room temperature.

-

Causality: Toluene allows for azeotropic removal of HCl and excess SOCl₂ later.

-

-

Reflux: Heat to 80°C for 3 hours. The suspension will clear as the acid chloride forms.

-

Monitoring: Aliquot quenched with MeOH should show methyl ester on TLC.

-

-

Isolation of Intermediate: Evaporate solvent under reduced pressure to yield the crude acid chloride (yellow solid). Do not purify.

-

Amidation: Dissolve the residue in anhydrous THF. Cool to 0°C.

-

Addition: Add aqueous NH₄OH (5.0 eq) dropwise, maintaining internal temp < 5°C.

-

Critical Control: Exothermic reaction. High temp promotes hydrolysis back to the acid.

-

-

Workup: Stir for 1 hour. Remove THF in vacuo. The product precipitates from the remaining aqueous layer. Filter, wash with cold water, and dry.

Figure 1: Synthetic pathway from benzoic acid precursor using acid chloride activation.

Medicinal Chemistry Applications

A. Scaffold for 8-Fluoroquinazolin-4(3H)-ones

The primary utility of this compound is its condensation with aldehydes or DMSO to form quinazolinones.

-

Regiochemistry: The fluorine at position 3 of the benzamide translates to position 8 on the fused quinazolinone ring system.

-

Mechanism: Schiff base formation at the aniline nitrogen followed by cyclization onto the amide nitrogen.

Reaction with Aldehydes (Oxidative Cyclization):

-

Reagents: Aldehyde (R-CHO), Iodine (catalyst), DMSO (oxidant/solvent).

-

Outcome: Yields 2-substituted-8-fluoroquinazolin-4(3H)-ones.

Figure 2: Cyclization pathway yielding the 8-fluoroquinazolinone scaffold.

B. PARP Inhibition & Pharmacophore Modeling

Benzamides are classic mimetics of the nicotinamide moiety of NAD+.

-

Binding Mode: The amide group forms critical hydrogen bonds with the Ser90 and Gly863 residues in the PARP-1 catalytic pocket.

-

Fluorine Effect: The 3-fluoro substituent (ortho to the amine) locks the conformation via an intramolecular Hydrogen bond (N-H...F), reducing the entropic penalty of binding. It also lowers the pKa of the aniline, potentially altering metabolic clearance compared to the non-fluorinated analog (3-aminobenzamide).

Handling & Stability (Self-Validating Systems)

To ensure experimental reproducibility, adhere to these handling standards:

-

TLC Monitoring:

-

Mobile Phase: 5% Methanol in Dichloromethane (DCM).

-

Visualization: UV (254 nm). The amine is UV active.

-

Validation: The product (Rf ~0.4) is significantly less polar than the benzoic acid precursor (Rf < 0.1) but more polar than the nitrile analog.

-

-

Storage:

-

Store at +2°C to +8°C under Argon.

-

Degradation Sign: Yellowing of the solid indicates oxidation of the aniline amine. Recrystallize from Ethanol/Water (1:1) if purity drops below 98%.

-

References

-

Synthesis & CAS Verification

-

Quinazolinone Scaffold Synthesis

- Title: Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cycliz

- Journal: ACS Omega (2019).

- Context: Describes the general reactivity of fluorobenzamides in forming quinazolinones.

-

URL:[Link]

-

PARP Inhibition Context

- Title: 3-Aminobenzamide--a PARP inhibitor enhances the sensitivity of peripheral blood micronucleus and comet assays in mice.

- Journal: Toxicology Mechanisms and Methods.

- Context: Establishes the benzamide pharmacophore baseline for PARP inhibition.

-

URL:[Link]

- Precursor Synthesis (Analogous Protocol)

Sources

Introduction: The Significance of 2-Amino-3-fluorobenzamide

An In-depth Technical Guide to the Structure Elucidation of 2-Amino-3-fluorobenzamide

Audience: Researchers, scientists, and drug development professionals

Objective: This guide provides a comprehensive, technically detailed framework for the definitive structure elucidation of this compound. It is designed to move beyond rote procedural lists, offering insights into the causal relationships behind experimental choices and data interpretation, thereby ensuring a self-validating and robust analytical workflow.

This compound is a substituted aromatic amide of significant interest in medicinal chemistry and drug discovery. Its structural motifs are present in a variety of pharmacologically active compounds, including PARP inhibitors used in cancer therapy. The precise placement of the amino, fluoro, and benzamide functionalities on the benzene ring is critical to its biological activity, receptor binding affinity, and metabolic stability. Therefore, unambiguous confirmation of its structure is a non-negotiable prerequisite for its use in any research or development context.

This guide will detail a multi-technique approach to the structure elucidation of this compound, integrating Mass Spectrometry, Infrared Spectroscopy, and a suite of Nuclear Magnetic Resonance experiments.

Part 1: Foundational Analysis - Mass Spectrometry (MS)

The initial step in any structure elucidation workflow is to determine the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a highly accurate mass measurement that can be used to deduce the elemental composition.

Experimental Protocol: HRMS via Electrospray Ionization (ESI)

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent, such as methanol or acetonitrile. The sample should be fully dissolved to prevent clogging of the ESI source.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer.

-

Ionization Mode: Employ positive ion mode Electrospray Ionization (ESI+). The amino and amide groups are basic and will readily accept a proton to form the [M+H]⁺ ion.

-

Infusion: Introduce the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.

Data Interpretation and Validation

The expected molecular formula for this compound is C₇H₇FN₂O.

-

Theoretical Mass Calculation:

-

C: 7 x 12.00000 = 84.00000

-

H: 7 x 1.00783 = 7.05481

-

F: 1 x 18.99840 = 18.99840

-

N: 2 x 14.00307 = 28.00614

-

O: 1 x 15.99491 = 15.99491

-

Monoisotopic Mass of Neutral Molecule (M): 154.0543 Da

-

Mass of Protonated Molecule ([M+H]⁺): 155.0621 Da

-

-

Expected HRMS Result: The HRMS analysis should yield a prominent ion with an m/z value extremely close to 155.0621. A measured mass within a 5 ppm tolerance of the theoretical mass provides strong evidence for the proposed elemental composition.

| Parameter | Value |

| Molecular Formula | C₇H₇FN₂O |

| Theoretical Monoisotopic Mass (M) | 154.0543 Da |

| Expected [M+H]⁺ Ion (ESI+) | 155.0621 m/z |

| Typical Mass Accuracy Tolerance | < 5 ppm |

Workflow Diagram: Mass Spectrometry

Caption: High-Resolution Mass Spectrometry workflow.

Part 2: Functional Group Identification - Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For this compound, we expect to see characteristic vibrational modes for the amine (N-H), amide (C=O, N-H), and aromatic (C-H, C=C) functionalities.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Background Scan: Perform a background scan with a clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

Data Interpretation

The IR spectrum will provide a "fingerprint" of the molecule's functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |

| Primary Amine (Ar-NH₂) | N-H Stretch (asymmetric & symmetric) | 3400-3300 (two distinct peaks) | Confirms the presence of the -NH₂ group. |

| Primary Amide (-CONH₂) | N-H Stretch (asymmetric & symmetric) | ~3350 and ~3180 (often broad) | Confirms the amide N-H bonds. |

| Amide (-CONH₂) | C=O Stretch (Amide I band) | 1680-1650 | Confirms the presence of the carbonyl group. |

| Amide (-CONH₂) | N-H Bend (Amide II band) | 1650-1600 | Further evidence for the amide group. |

| Aromatic Ring | C=C Stretch | 1600-1450 | Indicates the presence of the benzene ring. |

| Aromatic Ring | C-H Stretch | > 3000 | Confirms aromatic C-H bonds. |

| Aryl-Fluorine | C-F Stretch | 1250-1000 | Strong absorbance indicating the C-F bond. |

The presence of two distinct N-H stretching bands for the primary amine, coupled with the characteristic Amide I and Amide II bands, provides strong, self-validating evidence for the proposed functional groups.

Part 3: Definitive Structure Determination - Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments, along with 2D correlation spectroscopy, will allow for the unambiguous assignment of the this compound structure.

The Importance of Solvent Choice

The choice of NMR solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this molecule because its polar nature will solubilize the compound, and its ability to hydrogen bond will slow down the exchange of the amine (-NH₂) and amide (-CONH₂) protons, allowing them to be observed as distinct, often broad, signals in the ¹H NMR spectrum.

¹H NMR Spectroscopy

This experiment provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| H-6 | ~7.5 | Doublet of doublets (dd) | ³J(H-H) ≈ 8, ⁴J(H-F) ≈ 5 | 1H |

| H-4 | ~7.2 | Triplet of doublets (td) | ³J(H-H) ≈ 8, ⁴J(H-H) ≈ 1.5 | 1H |

| H-5 | ~6.8 | Triplet (t) | ³J(H-H) ≈ 8 | 1H |

| -CONH₂ | ~7.8 and ~7.4 | Broad singlet (2 separate signals) | N/A | 2H |

| -NH₂ | ~5.5 | Broad singlet | N/A | 2H |

-

Rationale for Assignments:

-

The aromatic protons (H-4, H-5, H-6) will appear in the typical aromatic region (6.5-8.0 ppm).

-

H-6 is deshielded by the adjacent electron-withdrawing amide group and will show coupling to both H-5 and the fluorine atom.

-

H-5 is a standard aromatic proton coupled to its two neighbors, H-4 and H-6, resulting in a triplet.

-

The amine and amide protons are exchangeable and will appear as broad signals. Their chemical shift can be concentration and temperature-dependent.

-

¹⁹F NMR Spectroscopy

This experiment directly observes the fluorine atom, providing crucial information about its electronic environment and couplings to nearby protons.

-

Expected Result: A single signal will be observed. Since the experiment is typically proton-coupled, this signal will appear as a multiplet due to coupling with the ortho proton (H-4) and the meta proton (H-2, which is an amino group). More definitive coupling information is obtained by observing the effect of fluorine on the proton spectrum (⁴J(H-F) on H-6).

¹³C NMR Spectroscopy

This experiment provides a count of the unique carbon atoms in the molecule.

Expected ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Key Feature |

| C-7 (C=O) | ~168 | Carbonyl carbon, typically downfield. |

| C-3 (C-F) | ~150 (doublet) | Directly attached to fluorine, shows a large ¹J(C-F) coupling (~240 Hz). |

| C-2 (C-NH₂) | ~140 (doublet) | Attached to the amino group, shows a smaller ²J(C-F) coupling. |

| C-1 | ~120 | Quaternary carbon attached to the amide. |

| C-4, C-5, C-6 | 115-130 | Aromatic carbons, assignments confirmed by 2D NMR. |

-

Key Validating Feature: The most diagnostic signal is C-3, which will appear as a large doublet due to direct one-bond coupling to the fluorine atom. This single experiment provides powerful evidence for the C-F bond's existence and location.

2D NMR: COSY and HSQC

To definitively link the proton and carbon assignments, 2D NMR experiments are essential.

-

COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other. We would expect to see cross-peaks connecting H-4 with H-5, and H-5 with H-6, confirming their adjacent positions on the aromatic ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to. It will show cross-peaks between H-4 and C-4, H-5 and C-5, and H-6 and C-6, allowing for unambiguous assignment of the aromatic carbons.

Structure Elucidation Workflow Diagram

Caption: Integrated NMR workflow for structure confirmation.

Conclusion

The structure elucidation of this compound is achieved through a logical, multi-step analytical process. High-Resolution Mass Spectrometry confirms the elemental formula. Infrared Spectroscopy identifies the key functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments provides the definitive, atom-by-atom connectivity map, leveraging the unique spectroscopic handles of the ¹H, ¹³C, and ¹⁹F nuclei. Each technique provides a layer of evidence that, when combined, creates a self-validating and unambiguous structural assignment, which is the bedrock of reliable chemical and pharmaceutical research.

References

This section would be populated with specific journal articles, database entries (e.g., from Sigma-Aldrich or PubChem), and spectroscopy textbooks that were consulted during the analysis. The links would be real and verifiable.

An In-depth Technical Guide to 2-Amino-3-fluorobenzamide: A Key Intermediate for Chemical and Pharmaceutical Innovation

For Immediate Release

This technical guide provides a comprehensive overview of 2-Amino-3-fluorobenzamide, a crucial chemical intermediate for researchers, scientists, and professionals in drug development. While direct extensive research on this specific isomer is not as prevalent as its structural counterparts, this document synthesizes available data on closely related compounds and foundational chemical principles to offer a robust working knowledge of its characteristics and potential.

Core Molecular Attributes

This compound, with the molecular formula C₇H₇FN₂O , has a calculated molecular weight of approximately 154.14 g/mol . The strategic placement of the amino and fluoro groups on the benzamide scaffold creates a unique electronic and steric environment, making it a valuable building block in the synthesis of more complex molecules.

| Property | Value | Source |

| Molecular Formula | C₇H₇FN₂O | Deduced from structure |

| Molecular Weight | 154.14 g/mol | , |

| CAS Number | Not readily available | Inferred |

Synthesis and Physicochemical Properties

The primary route for the synthesis of this compound involves the amidation of its corresponding carboxylic acid, 2-Amino-3-fluorobenzoic acid. This precursor is a known compound, providing a clear and established pathway for the production of the target benzamide.[1]

General Synthesis Workflow:

Caption: A generalized workflow for the synthesis of this compound.

The physicochemical properties of this compound can be inferred from its isomers and related structures. It is expected to be a solid at room temperature with a melting point influenced by the intermolecular hydrogen bonding facilitated by the amino and amide groups. The fluorine substitution is likely to impact its solubility, potentially increasing its lipophilicity compared to the non-fluorinated analog.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives would rely on a combination of standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR is expected to show distinct signals for the aromatic protons, with coupling patterns influenced by the positions of the amino, fluoro, and amide groups. The protons of the amino and amide groups will likely appear as broad singlets.

-

¹³C NMR will provide information on the carbon skeleton, with the carbon attached to the fluorine atom showing a characteristic coupling.

-

¹⁹F NMR would show a single resonance, providing a clear indication of the fluorine's chemical environment.[2]

-

-

Infrared (IR) Spectroscopy: The IR spectrum is anticipated to display characteristic absorption bands for the N-H stretching vibrations of the primary amine and the amide group, as well as the C=O stretching of the amide.

-

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound.

Applications in Research and Drug Discovery

Benzamide derivatives are a well-established class of compounds with a wide range of biological activities. The introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, making fluorinated benzamides like this compound attractive for drug discovery programs.

Potential areas of application include:

-

Scaffold for Novel Therapeutics: The this compound core can serve as a starting point for the synthesis of libraries of compounds to be screened for various biological targets. The amino group provides a convenient handle for further chemical modifications.

-

Antimicrobial Agents: Aminobenzamide derivatives have been investigated for their antimicrobial properties.[3]

-

Enzyme Inhibitors: The benzamide moiety is present in a number of enzyme inhibitors, and the specific substitution pattern of this compound could lead to the development of selective inhibitors for various enzymes.

-

CNS-active Agents: The ability of fluorine to enhance blood-brain barrier penetration makes this scaffold of interest for the development of drugs targeting the central nervous system.

Safety and Handling

Recommended Handling Precautions:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust.

-

Wash hands thoroughly after handling.

Conclusion

This compound represents a promising, albeit less-explored, chemical entity with significant potential in synthetic chemistry and drug discovery. Its straightforward synthesis from a known precursor and the versatile reactivity of its functional groups make it a valuable tool for the creation of novel molecules with tailored properties. Further investigation into the specific biological activities of its derivatives is warranted and could lead to the development of new therapeutic agents.

References

-

Fluorinated 2,3-diaminophenazines: synthesis, mechanism of formation, and properties. New Journal of Chemistry. Available at: [Link]

-

Exploring the Utility of 2-Amino-3-fluorobenzoic Acid in Organic Synthesis. Tejle Chemicals. Available at: [Link]

-

Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI. Available at: [Link]

-

2-amino-N,3-dimethylbenzamide | C9H12N2O | CID 16770689. PubChem. Available at: [Link]

-

2-Amino-3-chlorobenzamide | C7H7ClN2O | CID 14100428. PubChem. Available at: [Link]

-

N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI. Available at: [Link]

- US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid. Google Patents.

-

Spectroscopic Investigations, Quantum Chemical, Molecular Docking and Drug Likeness Studies of 3-Fluorobenzamide. Open Research@CSIR-NIScPR. Available at: [Link]

-

Discovery and characterization of 2-aminobenzimidazole derivatives as selective NOD1 inhibitors. PubMed. Available at: [Link]

- CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid. Google Patents.

-

Cas 115643-59-9,2-AMINO-6-FLUOROBENZAMIDE. LookChem. Available at: [Link]

-

2-Amino-3-nitrobenzamide | C7H7N3O3 | CID 10797476. PubChem. Available at: [Link]

-

2-Amino-3-methylbenzamide | C8H10N2O | CID 14221807. PubChem. Available at: [Link]

-

2-Amino-3-bromobenzamide | C7H7BrN2O | CID 22931092. PubChem. Available at: [Link]

Sources

An In-Depth Technical Guide to the Biological Activity of 3-Aminobenzamide: A PARP Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of PARP and the Emergence of Benzamide-Based Inhibitors

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial to a multitude of cellular functions, most notably DNA repair and the regulation of cell death.[1] In the face of genotoxic stress, PARP1, the most abundant member of this family, detects DNA single-strand breaks and initiates a signaling cascade. This process involves the synthesis of long chains of poly (ADP-ribose) (PAR) on itself and other nuclear proteins, which in turn recruits the cellular machinery required for DNA repair.[2][3]

However, the overactivation of PARP can be detrimental, leading to significant depletion of cellular NAD+ and ATP, ultimately culminating in a form of programmed cell death known as parthanatos.[3] This dual role of PARP in both cell survival and death has positioned it as a compelling therapeutic target. The inhibition of PARP has emerged as a promising strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations.[2]

3-Aminobenzamide (3-AB) is a seminal, first-generation PARP inhibitor.[4] Its simple benzamide structure has served as a foundational scaffold for the development of more potent and specific inhibitors. As a competitive inhibitor of PARP, 3-AB has been instrumental as a research tool to elucidate the complex roles of PARP in cellular responses to DNA damage, oxidative stress, and inflammation.[3][4] This guide provides a comprehensive technical overview of the biological activity of 3-Aminobenzamide, its mechanism of action, and its application in both in-vitro and in-vivo research settings.

Mechanism of Action: Competitive Inhibition of PARP

The catalytic activity of PARP enzymes is dependent on the substrate nicotinamide adenine dinucleotide (NAD+). Upon binding to damaged DNA, PARP1 undergoes a conformational change that enables it to bind NAD+ and catalyze the transfer of ADP-ribose units to acceptor proteins, forming long, branched PAR chains.[4] These PAR chains act as a scaffold to recruit DNA repair proteins to the site of damage.[2]

3-Aminobenzamide exerts its inhibitory effect by acting as a structural mimic of the nicotinamide moiety of NAD+. It competitively binds to the NAD+-binding pocket of the PARP catalytic domain, thereby preventing the synthesis of PAR chains.[4] This blockade of PARylation halts the downstream signaling cascade, effectively inhibiting the recruitment of repair proteins to the DNA lesion.[4] Consequently, in cells with compromised DNA repair mechanisms, the accumulation of unrepaired single-strand breaks leads to the formation of lethal double-strand breaks during DNA replication, ultimately triggering apoptosis.[5]

In-Vitro Biological Activity

The in-vitro effects of 3-Aminobenzamide have been extensively characterized, demonstrating its efficacy as a PARP inhibitor and its potential as a sensitizing agent for conventional cancer therapies.

Enzymatic Inhibition

3-Aminobenzamide is a potent inhibitor of PARP activity in cellular models.[6] While it is considered a pan-PARP inhibitor, its potency can vary between different PARP family members.

| Parameter | Value | Assay System | Reference |

| IC50 | ~50 nM | CHO Cells | [6] |

| IC50 | ~30 µM | Enzymatic Assay | [5] |

| Effective Concentration | >1 µM for >95% inhibition | CHO Cells | [6] |

| Effective Concentration | 50 µM for 90% inhibition | Biochemical Assay | [7] |

Note: IC50 values can vary significantly depending on the assay conditions, including the concentration of NAD+ and the specific PARP enzyme being tested.

Cellular Effects

In cell culture models, 3-Aminobenzamide has demonstrated a range of biological activities, primarily centered around the potentiation of DNA damage.

-

Suppression of Cell Growth and Induction of Apoptosis: In human osteosarcoma cells (U2OS), 3-AB was shown to suppress cell growth in a time- and dose-dependent manner, an effect associated with an increase in apoptosis.[1]

-

Sensitization to Chemotherapy: 3-AB enhances the cytotoxic effects of DNA-damaging chemotherapeutic agents. For instance, it potentiated the cell-killing effects of methylating agents like methylmethanesulfonate (MMS) and N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) in various human cell lines.[8] It has also been shown to enhance the suppressive effects of cisplatin in osteosarcoma cells.[1]

-

Sensitization to Radiotherapy: In human tumor cell lines, 3-Aminobenzamide was found to increase cell death following both high and low dose rates of radiation, suggesting it can modify the repair of radiation-induced damage.[9]

-

Effects on Angiogenesis: Interestingly, low doses of 3-AB (50 µM) have been shown to have a pro-angiogenic effect in FGF2-stimulated human umbilical vein endothelial cells (HUVEC), stimulating tube formation.[10] This highlights the complex, concentration-dependent effects of PARP inhibition.

Experimental Protocol: In-Vitro PARP Activity Inhibition Assay

This protocol provides a framework for assessing the inhibitory effect of 3-Aminobenzamide on PARP activity in a cell-based assay.

Objective: To quantify the dose-dependent inhibition of PARP activity by 3-Aminobenzamide in Chinese Hamster Ovary (CHO) cells following induced oxidative stress.

Materials:

-

CHO cells

-

Cell culture medium and supplements

-

3-Aminobenzamide (stock solution in DMSO)

-

Hydrogen peroxide (H₂O₂) for inducing DNA damage

-

Commercial PARP activity assay kit (colorimetric or chemiluminescent)

-

Microplate reader

Procedure:

-

Cell Seeding: Plate CHO cells in a 96-well plate at a density that will result in 60-70% confluency at the time of the assay. Incubate overnight under standard cell culture conditions (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of 3-Aminobenzamide in cell culture medium, with concentrations ranging from 0.01 µM to 10 µM.[11] Also, prepare a vehicle control (DMSO) and an untreated control.

-

Pre-incubation: Remove the old medium from the cells and add the medium containing the different concentrations of 3-AB or controls. Incubate for 2 hours.

-

Induction of DNA Damage: To activate PARP, add H₂O₂ to a final concentration of 100-500 µM to all wells except the untreated control.[11]

-

Incubation: Incubate the plate for a period of 2 to 24 hours, depending on the specific assay kit's recommendations and the desired endpoint.[11]

-

PARP Activity Assay: Lyse the cells and quantify PARP activity according to the manufacturer's protocol for the chosen commercial kit.[11] This typically involves measuring the consumption of NAD+ or the formation of PAR.

-

Data Analysis: Calculate the percentage of PARP inhibition for each concentration of 3-Aminobenzamide relative to the H₂O₂-treated control. Plot the results to determine the IC50 value.

Experimental Protocol: Cell Viability Assay (MTT Assay)

This protocol outlines the use of an MTT assay to determine the effect of 3-Aminobenzamide on cell viability, both as a single agent and in combination with a chemotherapeutic drug like cisplatin.

Objective: To assess the cytotoxicity of 3-Aminobenzamide and its ability to sensitize U2OS osteosarcoma cells to cisplatin.

Materials:

-

U2OS cells

-

Cell culture medium and supplements

-

3-Aminobenzamide

-

Cisplatin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed U2OS cells in a 96-well plate and incubate overnight.

-

Treatment: Treat the cells with varying concentrations of 3-Aminobenzamide alone, cisplatin alone, or a combination of both. Include untreated and vehicle controls.

-

Incubation: Incubate the cells for 24-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. This data can be used to determine IC50 values and to assess for synergistic effects between 3-Aminobenzamide and cisplatin.

In-Vivo Biological Activity

In-vivo studies have further elucidated the biological effects of 3-Aminobenzamide in various animal models, spanning from cancer to ischemia-reperfusion injury.

| Model | Dosing Regimen | Key Findings | Reference |

| Rat Model of Renal Ischemia/Reperfusion | 100 mg/kg/day, IP, for 14 days prior to I/R | Significantly reduced increases in serum creatinine and blood urea nitrogen; attenuated histological alterations and oxidative stress. | [12] |

| Hamster Model of Carcinogenesis | 300 or 600 mg/kg, IP, once a week for 5 weeks | Inhibited pancreas and lung carcinogenesis induced by N-nitrosobis(2-hydroxypropyl)amine. | [13] |

| Mouse Model of UV-Induced Carcinogenesis | Topical application after each UV irradiation | Acted as a cocarcinogen, shortening the onset of tumors and increasing the number of tumor-bearing animals. | [14] |

| Rat Model of Gamma Irradiation-Induced Organ Damage | 5 and 10 mg/kg, IP, one hour prior to irradiation | Protected against radiation-induced multiple organ damage. A higher dose of 15 mg/kg was ineffective. | [15] |

| Mouse Model of Genotoxicity | 30 mg/kg, every 8 hours | Enhanced the sensitivity of the peripheral blood micronucleus and comet assays for detecting DNA damage. | [16] |

These in-vivo studies underscore the complex and sometimes contradictory roles of 3-Aminobenzamide. While it can be protective in some contexts of acute tissue injury (e.g., ischemia-reperfusion, irradiation), its long-term effects in carcinogenesis models can be context-dependent.[12][13][14][15]

Preclinical Evaluation Workflow for a PARP Inhibitor

The preclinical evaluation of a PARP inhibitor like 3-Aminobenzamide follows a logical progression from initial biochemical and cellular assays to more complex in-vivo models.

Conclusion and Future Perspectives

3-Aminobenzamide, as a pioneering PARP inhibitor, has been invaluable in delineating the multifaceted roles of PARP in DNA repair, cell death, and other fundamental biological processes. Its ability to potentiate the effects of DNA-damaging agents established a therapeutic principle that has culminated in the clinical approval of newer, more potent PARP inhibitors for specific cancer types.

While its relatively low potency and lack of specificity have led to its replacement by next-generation inhibitors in clinical applications, 3-Aminobenzamide remains an essential and cost-effective tool in the laboratory. It continues to be used to investigate the therapeutic potential of PARP inhibition in a wide range of diseases beyond cancer, including inflammatory, ischemic, and neurodegenerative conditions. The extensive body of research on 3-Aminobenzamide provides a robust foundation for the ongoing development and application of PARP-targeted therapies.

References

-

Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. Frontiers. [Link]

-

3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury. PubMed. [Link]

-

Inhibition of radiation dose-rate-sparing effects in human tumor cells by 3-aminobenzamide. International Journal of Radiation Oncology, Biology, Physics. [Link]

-

Low doses of 3-aminobenzamide, a poly(ADP-ribose) polymerase inhibitor, stimulate angiogenesis by regulating expression of urokinase type plasminogen activator and matrix metalloprotease 2. PMC. [Link]

-

The mechanism of PARP inhibitor action is identified. Drug Target Review. [Link]

-

3-Aminobenzamide (PARP-IN-1): Applied Workflows & Trouble... - Online Inhibitor. [Link]

-

Potentiation of cytotoxicity by 3-aminobenzamide in DNA repair-deficient human tumor cell lines following exposure to methylating agents or anti-neoplastic drugs. PubMed. [Link]

-

Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. PMC. [Link]

-

3-Aminobenzamide--a PARP inhibitor enhances the sensitivity of peripheral blood micronucleus and comet assays in mice. PubMed. [Link]

-

3-Aminobenzamide can act as a cocarcinogen for ultraviolet light-induced carcinogenesis in mouse skin. PubMed. [Link]

-

3-Aminobenzamide (PARP-IN-1): Advanced Mechanisms and Nov... - Online Inhibitor. [Link]

-

Effects of PARP Inhibitör 3-Aminobenzamide on Impaired Mesenteric Blood Flow and Organ Injury in CLP-Induced Septic Shock Model. [Link]

-

Anti-apoptotic effect of 3-aminobenzamide, an inhibitor of poly (ADP-ribose) polymerase, against multiple organ damage induced by gamma irradiation in rats. PubMed. [Link]

-

Effects of 3-aminobenzamide on DNA synthesis and cell cycle progression in Chinese hamster ovary cells. PubMed. [Link]

-

3-Aminobenzamide-linked Multifunctional Nanoparticles: A Potent Strategy for Modulating PARP1 in Cervical Cancer Cells. PubMed. [Link]

-

3-aminobenzamide. BPS Bioscience. [Link]

-

The poly(ADP-ribose) polymerase-1 inhibitor 3-aminobenzamide suppresses cell growth and migration, enhancing suppressive effects of cisplatin in osteosarcoma cells. PubMed. [Link]

-

Anticancer activities of natural antimicrobial peptides from animals. Frontiers. [Link]

-

Effects of 3-aminobenzamide on induction of multiorgan carcinogenesis by N-nitrosobis(2-hydroxypropyl)amine in hamsters. PubMed. [Link]

Sources

- 1. The poly(ADP-ribose) polymerase-1 inhibitor 3-aminobenzamide suppresses cell growth and migration, enhancing suppressive effects of cisplatin in osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. drugtargetreview.com [drugtargetreview.com]

- 3. Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chempaign.net [chempaign.net]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Frontiers | Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death [frontiersin.org]

- 8. Potentiation of cytotoxicity by 3-aminobenzamide in DNA repair-deficient human tumor cell lines following exposure to methylating agents or anti-neoplastic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of radiation dose-rate-sparing effects in human tumor cells by 3-aminobenzamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Low doses of 3-aminobenzamide, a poly(ADP-ribose) polymerase inhibitor, stimulate angiogenesis by regulating expression of urokinase type plasminogen activator and matrix metalloprotease 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chempaign.net [chempaign.net]

- 12. 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of 3-aminobenzamide on induction of multiorgan carcinogenesis by N-nitrosobis(2-hydroxypropyl)amine in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 3-Aminobenzamide can act as a cocarcinogen for ultraviolet light-induced carcinogenesis in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anti-apoptotic effect of 3-aminobenzamide, an inhibitor of poly (ADP-ribose) polymerase, against multiple organ damage induced by gamma irradiation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 3-Aminobenzamide--a PARP inhibitor enhances the sensitivity of peripheral blood micronucleus and comet assays in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Elucidating the Mechanism of Action for Novel Benzamide Derivatives: A Case Study of 2-Amino-3-fluorobenzamide

Preamble: Navigating the Unknown

In the landscape of drug discovery, we often encounter novel chemical entities with therapeutic potential, yet their precise mechanisms of action remain uncharted. 2-Amino-3-fluorobenzamide is one such molecule. As of this writing, a definitive, publicly documented mechanism of action for this compound is not available. This guide, therefore, is structured not as a review of established facts, but as a strategic blueprint for the scientific journey of mechanistic elucidation. For researchers, scientists, and drug development professionals, this document provides a comprehensive, field-proven framework for investigating a novel compound like this compound, from initial hypothesis to target validation. We will leverage insights from structurally related molecules to build a logical and scientifically rigorous investigational plan.

Part 1: Foundational Analysis and Hypothesis Generation

The structure of this compound, a substituted benzamide, provides the initial clues for forming a testable hypothesis. The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs with diverse biological activities. The presence of an amino group, a fluorine atom, and an amide functional group suggests several potential avenues for biological interaction.

Structural Analogs as a Predictive Tool

A survey of scientific literature reveals that molecules with similar structural motifs exhibit a range of biological activities:

-

Antimicrobial Properties: Derivatives of 2-aminobenzamide have been synthesized and evaluated for their antimicrobial effects against various bacterial and fungal strains.[1][2][3][4] The core aminobenzamide structure appears to be a viable pharmacophore for antimicrobial activity.

-

Enzyme Inhibition: Structurally related compounds, such as 2-Amino-N-isopropylbenzenesulfonamide, have been investigated as potential inhibitors of enzymes like Cyclin-Dependent Kinase 2 (CDK2) and Dipeptidyl Peptidase IV (DPP IV).[5] Additionally, 2-aminobenzaldehyde oxime analogs have shown inhibitory activity against neutrophil elastase and proteinase 3.[6]

-

Receptor Modulation: More complex derivatives, such as (R)-2-amino-3-triazolpropanoic acids, have been identified as agonists at the glycine site of the NMDA receptor.[7]

-

Anticancer and Cytotoxic Effects: 4-amino-fluorobenzamides have been designed as cytotoxic prodrugs for cancer therapy.[8] Furthermore, 2-amino-3-chlorobenzoic acid, a close analog, has been reported to target PI3K/AKT signaling pathways in cancer cells.[9]

Based on this evidence from related compounds, we can formulate several primary hypotheses for the mechanism of action of this compound:

-

Hypothesis 1: Direct Antimicrobial Activity - The compound may interfere with essential cellular processes in microorganisms, leading to bacteriostatic or bactericidal effects.

-

Hypothesis 2: Enzyme Inhibition - The molecule could act as an inhibitor of a specific enzyme, such as a kinase, protease, or metabolic enzyme, leading to a therapeutic effect.

-

Hypothesis 3: Cellular Signaling Pathway Modulation - It might interact with a key protein in a signaling cascade, such as the PI3K/AKT pathway, thereby altering cellular processes like proliferation, survival, or inflammation.

This guide will now outline the experimental workflows to systematically test these hypotheses.

Part 2: A Step-by-Step Experimental Workflow for Mechanistic Elucidation

The following sections detail a logical progression of experiments designed to identify and validate the biological target and mechanism of action of this compound.

Phase 1: Broad-Spectrum Phenotypic Screening

The initial step is to cast a wide net to understand the general biological effects of the compound. This phase is crucial for narrowing down the therapeutic area of interest.

Experimental Protocol: Comprehensive Phenotypic Screening

-

Cell Viability and Cytotoxicity Assays:

-

Objective: To determine the effect of this compound on the viability of a diverse panel of cell lines.

-

Cell Lines: Include a panel of human cancer cell lines representing different tissue origins (e.g., breast, lung, colon, leukemia), as well as non-cancerous human cell lines (e.g., fibroblasts, endothelial cells) to assess selectivity.

-

Methodology:

-

Seed cells in 96-well plates at an appropriate density.

-

After 24 hours, treat cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours.

-

Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like PrestoBlue.

-

Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

-

-

Causality and Self-Validation: A significant difference in IC50 values between cancerous and non-cancerous cell lines would suggest a potential therapeutic window and guide further investigation towards an anticancer mechanism. The use of multiple, mechanistically distinct viability assays can help to rule out artifacts.

-

-

Antimicrobial Susceptibility Testing:

-

Objective: To evaluate the direct antimicrobial activity of the compound.

-

Microbial Strains: Test against a panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungal species (e.g., Candida albicans, Aspergillus fumigatus).[3]

-

Methodology:

-

Perform broth microdilution assays according to CLSI guidelines to determine the Minimum Inhibitory Concentration (MIC).

-

For strains showing susceptibility, perform a subsequent assay to determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC).

-

-

Causality and Self-Validation: A low MIC value against a specific class of microbes would strongly support the hypothesis of direct antimicrobial action. Including well-characterized antibiotics as positive controls is essential for validating the assay's performance.

-

Data Presentation: Hypothetical Phenotypic Screening Results

| Assay Type | Cell Line / Microbial Strain | Result (IC50 / MIC) | Interpretation |

| Cytotoxicity | MDA-MB-231 (Breast Cancer) | 5.2 µM | Potent anticancer activity |

| Cytotoxicity | A549 (Lung Cancer) | 8.1 µM | Moderate anticancer activity |

| Cytotoxicity | HDF (Human Dermal Fibroblasts) | > 100 µM | High selectivity for cancer cells |

| Antimicrobial | E. coli | > 128 µg/mL | No significant antibacterial activity |

| Antimicrobial | S. aureus | 64 µg/mL | Weak antibacterial activity |

This hypothetical data suggests a primary focus on an anticancer mechanism of action.

Workflow Visualization: Phenotypic Screening to Hypothesis Refinement

Caption: Initial screening workflow to guide mechanistic investigation.

Phase 2: Target Identification

Assuming the phenotypic screening points towards an anticancer effect, the next critical phase is to identify the molecular target(s) of this compound.

Experimental Protocol: Affinity-Based Proteomics for Target Identification

-

Synthesis of an Affinity Probe:

-

Objective: To create a tool for capturing the binding partners of this compound from cell lysates.

-

Methodology:

-

Synthesize a derivative of this compound with a linker arm (e.g., a short PEG chain) terminating in a reactive group (e.g., an alkyne or azide for click chemistry).

-

Confirm that the modified compound retains its biological activity (e.g., cytotoxicity against MDA-MB-231 cells) to ensure the modification does not abrogate binding.

-

-

Causality and Self-Validation: If the probe is inactive, it suggests the modification interferes with target binding, and a different linker attachment point should be explored.

-

-

Affinity Pulldown and Mass Spectrometry:

-

Objective: To isolate and identify proteins that specifically bind to the compound.

-

Methodology:

-

Immobilize the affinity probe on a solid support (e.g., Sepharose beads).

-

Incubate the beads with lysate from a sensitive cell line (e.g., MDA-MB-231).

-

As a control, incubate a separate aliquot of lysate with beads that have not been functionalized or have been blocked with an excess of the free, unmodified this compound.

-

Wash the beads extensively to remove non-specific binders.

-

Elute the bound proteins.

-

Separate the eluted proteins by SDS-PAGE and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Causality and Self-Validation: True binding partners should be present in the sample from the affinity probe-treated beads but absent or significantly reduced in the control samples. The competition control (excess free compound) is the most stringent test for specificity.

-

Workflow Visualization: Target Identification via Affinity Proteomics

Caption: Workflow for identifying protein targets using an affinity probe.

Phase 3: Target Validation and Mechanistic Characterization

Once a list of potential targets is generated, they must be validated. Let's hypothesize that the affinity pulldown identified a key signaling protein, for example, a kinase like AKT1.

Experimental Protocol: Target Validation

-

Direct Binding Assays:

-

Objective: To confirm a direct interaction between this compound and the putative target protein.

-

Methodologies:

-

Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity (Kd), stoichiometry, and thermodynamics of the interaction.

-

Surface Plasmon Resonance (SPR): Immobilize the recombinant target protein on a sensor chip and flow solutions of the compound over it to measure association and dissociation rates.

-

-

Causality and Self-Validation: A direct binding assay provides quantitative evidence of the interaction, independent of a complex cellular environment. A dose-dependent response is critical for validation.

-

-

Enzymatic Assays (if applicable):

-

Objective: To determine if the compound modulates the activity of the target enzyme.

-

Methodology (for a kinase like AKT1):

-

Use a commercially available kinase assay kit with recombinant AKT1, its substrate (e.g., a peptide derived from GSK3β), and ATP.

-

Incubate the enzyme with varying concentrations of this compound.

-

Measure the rate of substrate phosphorylation.

-

Determine the half-maximal inhibitory concentration (IC50) for enzyme activity.

-

-

Causality and Self-Validation: Demonstrating inhibition of the target's enzymatic activity directly links the binding event to a functional consequence.

-

-

Cellular Target Engagement Assays:

-

Objective: To confirm that the compound engages the target inside living cells.

-

Methodology (Cellular Thermal Shift Assay - CETSA):

-

Treat intact cells with the compound or a vehicle control.

-

Heat the cells across a range of temperatures.

-

Lyse the cells and separate soluble from aggregated proteins by centrifugation.

-

Analyze the amount of soluble target protein (e.g., AKT1) remaining at each temperature by Western blot.

-

-

Causality and Self-Validation: Ligand binding stabilizes the target protein, resulting in a higher melting temperature. This shift in the CETSA profile provides strong evidence of target engagement in a physiological context.

-

Hypothetical Signaling Pathway Visualization Let's assume our compound is an inhibitor of AKT1. The following diagram illustrates the potential downstream consequences.

Caption: Hypothetical inhibition of the PI3K/AKT signaling pathway.

Part 3: Concluding Remarks and Future Directions

This guide has outlined a robust, multi-phased strategy for elucidating the mechanism of action of a novel compound, using this compound as a working example. By progressing from broad phenotypic screening to specific target identification and validation, researchers can build a compelling, evidence-based narrative of a compound's biological function. Each experimental phase is designed with internal controls and validation steps to ensure scientific rigor and trustworthiness. The true mechanism of this compound awaits discovery through the application of such systematic and logical scientific inquiry.

References

-

Al-Warhi, T., Sabt, A., El-Gamal, M., et al. (2022). 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. MDPI. Available at: [Link]

-

Cooper, C., et al. (2017). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. American Society for Microbiology. Available at: [Link]

-

Hansen, K. B., et al. (2018). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Molecular Neuroscience. Available at: [Link]

-

El-Gohary, N. S., & Shaaban, M. I. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. International Journal of Molecular Sciences. Available at: [Link]

-

Synnovator. (2024). Unlocking Therapeutic Potential: The Role of 2-Amino-N-isopropylbenzenesulfonamide in Drug Discovery. Synnovator. Available at: [Link]

-

El-Gohary, N. S., & Shaaban, M. I. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. ResearchGate. Available at: [Link]

-

Sathiya, S., et al. (2019). Synthesis and Antimicrobial Activity of Novel 4-Amino Benzamide Derived 1,2,3-Triazole Linked Pyrazolines. RASĀYAN Journal of Chemistry. Available at: [Link]

-

El-Gohary, N. S., & Shaaban, M. I. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI. Available at: [Link]

-

PubChem. (n.d.). 2-Amino-3-chlorobenzamide. National Center for Biotechnology Information. Available at: [Link]

- Springer, C. J., & Jarman, M. (1994). 4-amino-fluorobenzamides and their use as cytotoxic prodrugs. Google Patents.

-

Hwang, T. L., et al. (2015). Synthesis and pharmacological characterization of 2-aminobenzaldehyde oxime analogs as dual inhibitors of neutrophil elastase and proteinase 3. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

El-Gohary, N. S., & Shaaban, M. I. (2014). Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site. PubMed. Available at: [Link]

Sources

- 1. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Synthesis and pharmacological characterization of 2-aminobenzaldehyde oxime analogs as dual inhibitors of neutrophil elastase and proteinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity [frontiersin.org]

- 8. WO1994025429A1 - 4-amino-fluorobenzamides and their use as cytotoxic prodrugs - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

Unlocking the Therapeutic Potential of 2-Amino-3-fluorobenzamide: A Technical Guide for Drug Discovery Professionals

Foreword: The Rationale for Investigating a Novel Scaffold

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to overcoming existing therapeutic challenges such as drug resistance and off-target toxicity. The 2-aminobenzamide core is a well-established privileged scaffold, present in a variety of biologically active compounds. The strategic introduction of a fluorine atom at the 3-position of this core, yielding 2-Amino-3-fluorobenzamide, presents a compelling opportunity for the development of a new generation of targeted therapeutics. Fluorine's unique properties, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive technical overview of the potential therapeutic applications of this compound, offering a roadmap for its exploration from hit-to-lead and beyond.

The 2-Aminobenzamide Scaffold: A Foundation of Diverse Bioactivity

The 2-aminobenzamide moiety is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. Understanding the established roles of its analogs provides a strong basis for predicting the potential of this compound.

Anticancer Applications: PARP Inhibition and Beyond

A significant body of research highlights the utility of the aminobenzamide scaffold in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. For instance, derivatives of 3-aminobenzamide have been investigated for their ability to potentiate the efficacy of chemotherapy in cancer treatment by inhibiting PARP1.[1] The 2-aminobenzamide core, as a close structural relative, is a promising starting point for novel PARP inhibitors. The introduction of a fluorine atom could enhance binding affinity and selectivity for specific PARP family members.[2]

Beyond PARP inhibition, aminobenzamide derivatives have shown potential in targeting other cancer-related pathways. For example, 2-amino-3-chlorobenzoic acid, a halogenated analog, has demonstrated anticancer activity by targeting the PI3K/AKT signaling pathway.[3] This suggests that this compound could also exhibit multi-faceted anticancer effects.

Antimicrobial Potential: A Renewed Avenue of Exploration

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Derivatives of 2-aminobenzamide have been synthesized and evaluated for their antimicrobial properties against a range of bacterial and fungal pathogens.[4][5] Certain derivatives have shown excellent antifungal activity, even surpassing standard drugs in some cases.[4][5] The incorporation of a fluorine atom can often enhance the antimicrobial potency of a compound. Therefore, this compound warrants investigation as a potential lead for the development of new anti-infective agents.

Hypothetical Drug Discovery and Development Workflow for this compound

This section outlines a strategic and technically sound workflow for elucidating the therapeutic potential of this compound.

Caption: A hypothetical drug discovery workflow for this compound.

Phase 1: Target Identification and Validation

The initial step is to understand the biological targets of this compound.

Experimental Protocol: Broad-Spectrum Bioactivity Profiling

-

Objective: To perform an unbiased screen to identify the potential therapeutic areas for this compound.

-

Methodology:

-

Anticancer Screening: Utilize a panel of diverse cancer cell lines (e.g., NCI-60 panel) to assess the compound's cytotoxic and cytostatic effects.

-

Antimicrobial Screening: Test the compound against a panel of clinically relevant bacteria (Gram-positive and Gram-negative) and fungi using minimum inhibitory concentration (MIC) assays.

-

Kinase Profiling: Screen against a broad panel of kinases to identify potential inhibitory activity, given that many signaling pathways are regulated by kinases.

-

-

Causality: A broad initial screen is crucial to avoid premature focus on a single, potentially incorrect, hypothesis. The results will guide the subsequent, more focused, target identification efforts.

Experimental Protocol: Target Deconvolution using Affinity Chromatography

-

Objective: To identify the direct binding partners of this compound within the proteome.

-

Methodology:

-

Synthesize a derivative of this compound with a linker for immobilization on a solid support (e.g., sepharose beads).

-

Incubate the affinity matrix with cell lysates from a responsive cell line identified in the initial screen.

-

Wash away non-specific binders and elute the specifically bound proteins.

-

Identify the eluted proteins using mass spectrometry (LC-MS/MS).

-

-

Self-Validation: A control experiment using a structurally similar but inactive analog (if available) or beads without the compound should be run in parallel to differentiate true binders from non-specific interactions.

Phase 2: Lead Generation and Optimization

Once a validated target is identified, the focus shifts to developing potent and selective inhibitors.

Experimental Protocol: High-Throughput Screening (HTS) Assay Development

-

Objective: To establish a robust and scalable assay to screen for modulators of the validated target.

-

Methodology (Example for a Kinase Target):

-

Develop a biochemical assay (e.g., LanthaScreen®, HTRF®) to measure the enzymatic activity of the purified kinase.

-

Optimize assay conditions (enzyme and substrate concentrations, incubation time) for a Z'-factor > 0.5.

-

Perform a pilot screen with a small library of known kinase inhibitors to validate the assay's ability to identify hits.

-

-

Causality: A well-validated HTS assay is the cornerstone of a successful lead generation campaign, ensuring the reliable identification of true positive hits.

Data Presentation: Structure-Activity Relationship (SAR) Table

| Compound ID | R1-Substitution | R2-Substitution | IC50 (nM) vs. Target X | Cell-based Potency (EC50, nM) |

| 2-AFB | -H | -F | 5,000 | 10,000 |

| Analog-1 | -CH3 | -F | 2,500 | 5,000 |

| Analog-2 | -H | -Cl | 4,000 | 8,000 |

| Analog-3 | -OCH3 | -F | 1,000 | 2,000 |

This is a hypothetical table illustrating how SAR data would be presented.

Phase 3: Preclinical Development

Promising lead compounds will advance to in vivo testing and safety assessment.

Experimental Protocol: In Vivo Efficacy in a Xenograft Model (Anticancer)

-

Objective: To evaluate the antitumor activity of a lead compound in a relevant animal model.

-

Methodology:

-

Implant human cancer cells (identified as sensitive in vitro) subcutaneously into immunocompromised mice.

-

Once tumors are established, randomize mice into vehicle control and treatment groups.

-

Administer the lead compound via an appropriate route (e.g., oral, intraperitoneal) at various doses.

-

Monitor tumor growth, body weight, and overall animal health.

-

At the end of the study, excise tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

-

-

Trustworthiness: The inclusion of a positive control (a clinically approved drug for the specific cancer type) is essential for validating the experimental model and providing a benchmark for the efficacy of the test compound.

Potential Mechanisms of Action: A Forward Look

Based on the activities of its analogs, several potential mechanisms of action for this compound can be postulated.

Caption: Postulated mechanisms of action for this compound.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity with significant therapeutic potential. Drawing on the established bioactivities of the broader 2-aminobenzamide class, a clear path for its investigation in oncology and infectious diseases can be envisioned. The strategic incorporation of fluorine is anticipated to bestow favorable pharmacological properties, potentially leading to the development of best-in-class therapeutics. The systematic and rigorous application of the outlined drug discovery workflow will be critical in unlocking the full potential of this intriguing molecule. Further research should focus on a comprehensive initial biological characterization to guide its development towards the most promising therapeutic applications.

References

-

Al-Warhi, T., et al. (2023). 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. Molecules, 28(13), 5085. [Link]

-

Hansen, K. B., et al. (2021). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Molecular Neuroscience, 14, 738996. [Link]

-

Daglıoğlu, C., et al. (2025). 3-Aminobenzamide-linked Multifunctional Nanoparticles: A Potent Strategy for Modulating PARP1 in Cervical Cancer Cells. Biological Trace Element Research. [Link]

-

Al-Ghorbani, M., et al. (2015). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 20(8), 13656-13676. [Link]

-

Rather, M. A., et al. (2020). Multimodal Role of Amino Acids in Microbial Control and Drug Development. Molecules, 25(12), 2845. [Link]

-

Al-Ghorbani, M., et al. (2015). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. ResearchGate. [Link]

-

Thummathong, B., et al. (2023). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Heliyon, 9(10), e20349. [Link]

-

Fun, H. K., et al. (2008). 2-Amino-N-(2-chloropyridin-3-yl)benzamide. ResearchGate. [Link]

-

Lehtiö, L., et al. (2023). Privileged Scaffolds for Potent and Specific Inhibitors of Mono-ADP-Ribosylating PARPs. International Journal of Molecular Sciences, 24(15), 12423. [Link]

Sources

- 1. 3-Aminobenzamide-linked Multifunctional Nanoparticles: A Potent Strategy for Modulating PARP1 in Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Privileged Scaffolds for Potent and Specific Inhibitors of Mono-ADP-Ribosylating PARPs [mdpi.com]

- 3. 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

The Ascendancy of 2-Amino-3-fluorobenzamide Scaffolds in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Executive Summary

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate pharmacokinetic and pharmacodynamic properties. Within this landscape, the 2-amino-3-fluorobenzamide scaffold has emerged as a privileged motif, particularly in the development of targeted cancer therapies. This guide provides a comprehensive analysis of this scaffold, elucidating its synthesis, key biological targets, structure-activity relationships (SAR), and the underlying mechanisms of action that drive its therapeutic potential. With a primary focus on its role in the design of Poly(ADP-ribose) polymerase (PARP) inhibitors, this document serves as a technical resource for researchers and drug development professionals, offering detailed experimental protocols and field-proven insights to accelerate innovation in this promising area.

Introduction: The Strategic Value of the Fluorinated Aminobenzamide Core

The 2-aminobenzamide core is a well-established pharmacophore, capable of forming crucial hydrogen bond interactions with a variety of enzymatic targets. The introduction of a fluorine atom at the 3-position of the phenyl ring is a nuanced yet impactful modification. Fluorine's high electronegativity and small size allow it to act as a bioisostere of a hydrogen atom while profoundly influencing the molecule's electronic properties.[1] This substitution can enhance binding affinity through favorable electrostatic interactions, improve metabolic stability by blocking potential sites of oxidation, and modulate the pKa of the adjacent amino group, thereby altering its bioavailability and target engagement.

Historically, the parent 2-aminobenzamide structure was recognized for its ability to mimic the nicotinamide portion of the NAD+ cofactor, leading to the exploration of its derivatives as inhibitors of NAD+-dependent enzymes.[2] This foundational understanding paved the way for the development of highly potent and selective inhibitors targeting enzymes critical to disease pathogenesis, most notably PARP in the context of oncology.

Synthetic Strategies for this compound and its Derivatives

The successful exploration of the this compound scaffold is contingent on robust and flexible synthetic routes that allow for the facile introduction of diversity.

Synthesis of the Core Scaffold

A common and efficient method for the synthesis of the this compound core begins with commercially available 2-amino-3-fluorobenzoic acid. The following protocol outlines a standard amidation procedure.

Experimental Protocol: Synthesis of this compound

-

Activation of the Carboxylic Acid: To a solution of 2-amino-3-fluorobenzoic acid (1.0 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF), add a coupling agent such as HATU (1.1 eq) or EDC (1.2 eq) in the presence of a base like Diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

-

Amidation: Introduce a source of ammonia, such as a solution of ammonia in methanol or ammonium chloride (1.5 eq) with an additional equivalent of base, to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent like Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired this compound.

Derivatization Strategies

The versatility of the this compound scaffold lies in its two primary points for chemical modification: the 2-amino group and the benzamide nitrogen.

-

Acylation of the 2-Amino Group: The 2-amino group can be readily acylated with a variety of carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) to introduce diverse side chains. These modifications are crucial for extending into and interacting with specific pockets of the target enzyme.

-

Substitution on the Benzamide Nitrogen: While less common for PARP inhibitors where the primary amide is often crucial for activity, derivatization at this position with alkyl or aryl groups can be explored for other targets or to modulate physicochemical properties.

The following diagram illustrates the key points of diversification on the scaffold.

Caption: Mechanism of PARP inhibition and synthetic lethality in HR-deficient cells.

The Principle of Synthetic Lethality

In normal cells, the DSBs generated by PARP trapping can be efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR pathway genes, such as BRCA1 or BRCA2, these DSBs cannot be repaired, leading to genomic instability and ultimately cell death. This concept, known as synthetic lethality, forms the basis for the clinical success of PARP inhibitors in treating BRCA-mutated cancers of the ovary, breast, prostate, and pancreas.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the this compound scaffold has yielded crucial insights into the structural requirements for potent PARP inhibition.

| Compound ID | R Group (at 2-amino position) | PARP-1 IC50 (nM) | Notes |

| 1a | Hydrogen | >10,000 | The unsubstituted core is inactive. |

| 1b | Acetyl | 500 | Simple acylation confers moderate activity. |

| 1c | 4-Fluorobenzoyl | 85 | Aryl groups enhance potency through pi-stacking interactions. |

| 1d | 4-(Piperidin-1-yl)benzoyl | 5.2 | Introduction of a basic nitrogen often improves potency and solubility. |

| 1e | 4-(4-Methylpiperazin-1-yl)benzoyl | 1.8 | The N-methylpiperazine motif is a common feature in potent PARP inhibitors, likely engaging with solvent-exposed regions. |

Note: The data presented in this table is a representative summary synthesized from publicly available medicinal chemistry literature on 2-aminobenzamide PARP inhibitors and is intended for illustrative purposes.

Key SAR Insights:

-

The Primary Amide: The -CONH2 group is critical, forming a bidentate hydrogen bond with Glycine and Serine residues in the PARP active site.

-

The 2-Amino Linker: An acyl linker is generally preferred over an alkyl linker.

-

The Terminal Group (R): A large, often aromatic or heteroaromatic group is required to occupy a hydrophobic pocket. The inclusion of basic amines, such as piperazine, frequently enhances activity and improves physicochemical properties. [3]* The 3-Fluoro Group: The fluorine atom contributes to a favorable conformation and electronic profile for optimal binding.

Therapeutic Applications & Future Directions

The primary therapeutic application of this compound derivatives is in oncology , specifically as PARP inhibitors for cancers with HR deficiencies. However, the scaffold's utility is not limited to this target class.

Kinase Inhibition

The 2-aminobenzamide scaffold has also been explored for the development of kinase inhibitors. For instance, derivatives have shown activity against IKK-α and IKK-β kinases, which are involved in inflammatory signaling pathways. [4]Further exploration in this area could lead to the development of novel anti-inflammatory or anti-cancer agents targeting specific kinases.

Future Directions

-

Next-Generation PARP Inhibitors: The development of inhibitors that can overcome resistance mechanisms is a key area of research. This may involve designing molecules that are more effective at trapping PARP or that have activity against mutated forms of the enzyme.

-

Targeting Other DNA Damage Response Proteins: The success of PARP inhibitors has spurred interest in targeting other components of the DDR pathway. The this compound scaffold could serve as a starting point for the design of inhibitors against other NAD+-dependent enzymes involved in DNA repair.

-

Bioisosteric Replacement: Replacing the benzamide moiety with other hydrogen-bonding groups, such as 1,2,3-triazoles or oxadiazoles, could lead to novel compounds with improved pharmacokinetic properties. [5][6]

Experimental Protocols for In Vitro Evaluation